CCT251455 CCT251455 CCT251455 is a potent and selecltive MSP1 inhibitor with potential anticancer activitiy. The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes overexpressed in tumors with chromosomal instability and aneuploidy. PTEN-deficient breast tumor cells are particularly dependent upon MPS1 for their survival, making it a target of significant interest in oncology. CCT251455 stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding; it displays a favorable oral pharmacokinetic profile, shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model, and is an attractive tool compound to elucidate further the therapeutic potential of MPS1 inhibition.
Brand Name: Vulcanchem
CAS No.: 1400284-80-1
VCID: VC0522970
InChI: InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
SMILES: O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5
Molecular Formula: C26H26ClN7O2
Molecular Weight: 503.98

CCT251455

CAS No.: 1400284-80-1

Inhibitors

VCID: VC0522970

Molecular Formula: C26H26ClN7O2

Molecular Weight: 503.98

Purity: >98% (or refer to the Certificate of Analysis)

CCT251455 - 1400284-80-1

CAS No. 1400284-80-1
Product Name CCT251455
Molecular Formula C26H26ClN7O2
Molecular Weight 503.98
IUPAC Name tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
Standard InChIKey BXKNUXDLZJPPBO-UHFFFAOYSA-N
SMILES O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5
Appearance Solid powder
Description CCT251455 is a potent and selecltive MSP1 inhibitor with potential anticancer activitiy. The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes overexpressed in tumors with chromosomal instability and aneuploidy. PTEN-deficient breast tumor cells are particularly dependent upon MPS1 for their survival, making it a target of significant interest in oncology. CCT251455 stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding; it displays a favorable oral pharmacokinetic profile, shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model, and is an attractive tool compound to elucidate further the therapeutic potential of MPS1 inhibition.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CCT251455; CCT-251455; CCT 251455.
Reference 1: Naud S, Westwood IM, Faisal A, Sheldrake P, Bavetsias V, Atrash B, Cheung KM,  Liu M, Hayes A, Schmitt J, Wood A, Choi V, Boxall K, Mak G, Gurden M, Valenti M, de Haven Brandon A, Henley A, Baker R, McAndrew C, Matijssen B, Burke R, Hoelder  S, Eccles SA, Raynaud FI, Linardopoulos S, van Montfort RL, Blagg J. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). J Med Chem. 2013 Dec 27;56(24):10045-65. doi: 10.1021/jm401395s. Epub 2013 Dec 2. PubMed PMID: 24256217; PubMed Central PMCID: PMC3873811.
Last Modified Aug 20 2021
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